molecular formula C18H21N3O4S2 B2883581 N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923250-41-3

N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2883581
CAS No.: 923250-41-3
M. Wt: 407.5
InChI Key: IBGZECLZJGGTBV-UHFFFAOYSA-N
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Description

N-{2-[1-Methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole-derived sulfonamide compound characterized by dual methanesulfonyl groups and a 4-methylphenyl substituent on the dihydropyrazole ring. The compound’s stability in molecular dynamics (MD) simulations further supports its candidacy for drug development .

Properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-8-10-14(11-9-13)18-12-17(19-21(18)27(3,24)25)15-6-4-5-7-16(15)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGZECLZJGGTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of individuals with Alzheimer’s disease.

Mode of Action

It is believed to interact with its target, beta-secretase 1, and inhibit its activity. This inhibition could potentially prevent the formation of beta-amyloid peptide, thereby reducing its accumulation in the brain.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its target and how it is metabolized by the body. For instance, the compound’s solubility might be affected by the pH of the environment. .

Biological Activity

N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that belongs to the class of substituted pyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through a comprehensive review of recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H21N3O4S2\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}_{2}

This structure includes two methanesulfonyl groups, a pyrazole ring, and a phenyl group, which contribute to its unique reactivity and biological properties.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. A study highlighted that various substituted pyrazoles, including those similar to this compound, demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. Pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific studies have reported that compounds with similar structures can inhibit the growth of cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that certain pyrazole derivatives possess neuroprotective properties. They may exert these effects by reducing oxidative stress and modulating neurotransmitter levels. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanism of action for this compound involves its interaction with specific molecular targets. The methanesulfonyl group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .

Case Study 1: Antibacterial Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those structurally related to this compound exhibited significant inhibition zones, indicating potent antibacterial activity .

Case Study 2: Anticancer Activity

A study conducted by Aly et al. investigated the anticancer properties of various pyrazole derivatives in vitro. The results showed that compounds similar to this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide- and pyrazole-containing derivatives. Below is a detailed comparison based on substituents, pharmacological activity, and research findings:

Structural and Functional Analogues

Compound Name Key Substituents Pharmacological Activity Research Findings Reference
N-{2-[1-Methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Dual methanesulfonyl groups, 4-methylphenyl Antiviral (MPXV) Docking score: Not explicitly stated but described as "impressive"; stable in MD simulations (low RMSD)
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl, 2-ethoxyphenyl Antiviral (MPXV) High docking affinity for DPol and A42R; comparable stability in MD simulations
N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Benzoyl, 2-ethoxyphenyl, dihydropyrazole Antiviral (MPXV) Robust binding to viral proteins; similar docking score to the target compound
Sulfentrazone (N-[2,4-Dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide) Dichlorophenyl, difluoromethyl, triazolone Herbicidal EPA-approved herbicide; metabolites (HMS, DMS) monitored for residue compliance
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Methoxyacetyl, 3-nitrophenyl Not reported Structural data available; nitro group may influence electronic properties

Key Observations

  • Antiviral Activity : The target compound and its analogues (e.g., benzoyl- and ethoxyphenyl-substituted derivatives) exhibit strong binding to MPXV proteins, likely due to sulfonamide groups facilitating hydrogen bonding and hydrophobic interactions with viral active sites .
  • Substituent Effects: Methanesulfonyl vs. Benzoyl: Methanesulfonyl groups enhance solubility and metabolic stability compared to benzoyl, which may increase lipophilicity . 4-Methylphenyl vs.
  • Divergent Applications: While the target compound is antiviral, sulfentrazone (a triazolone-containing analogue) is herbicidal, underscoring how minor structural changes (e.g., dichlorophenyl, triazolone) alter biological targets .

Research Methodologies

  • Molecular Docking : Used to assess binding affinities for MPXV proteins; target compound and analogues showed comparable scores, suggesting conserved binding modes .
  • MD Simulations : Confirmed stability of the target compound and analogues, with RMSD values <2 Å over 100 ns, indicating minimal conformational disruption .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

The synthesis involves:

  • Cyclization : Condensation of substituted phenylhydrazines with β-diketones under acidic conditions (e.g., acetic acid) to form the pyrazole core .
  • Sulfonylation : Methanesulfonyl chloride is used to introduce sulfonamide groups under basic conditions (e.g., triethylamine) .
  • Purification : Recrystallization from ethanol or methanol and monitoring via thin-layer chromatography (TLC) to track intermediates .
  • Analytical validation : High-performance liquid chromatography (HPLC) (>95% purity) and 1H/13C NMR for structural confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Assigns proton/carbon environments (e.g., pyrazole ring protons at δ 3.5–4.5 ppm, sulfonamide S=O groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ via ESI-MS) .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., using SHELX software for refinement) .

Q. What in vitro assays are used to screen biological activity?

Common assays:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC50 values) .
  • Antimicrobial Testing : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 < 10 µM in HeLa cells) .

Advanced Research Questions

Q. How can computational methods resolve structural or activity contradictions?

  • Molecular Docking : Predict binding modes to targets (e.g., COX-2 active site) using AutoDock Vina .
  • Quantum Mechanical Calculations : DFT studies (B3LYP/6-31G*) optimize geometry and electronic properties .
  • Crystallographic Refinement : SHELXL resolves structural ambiguities (e.g., disorder in sulfonamide groups) .

Q. What strategies optimize synthesis for scale-up without compromising yield?

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield by 15–20% .
  • Flow Chemistry : Enables precise control of residence time/temperature, minimizing side products .
  • Catalyst Screening : Triethylamine or DMAP enhances acylation efficiency (yield >85%) .

Q. How do structural modifications impact biological activity?

  • QSAR Studies : Correlate substituents (e.g., electron-withdrawing groups on phenyl rings) with activity. For example:

    Substituent PositionActivity Trend (IC50)
    4-MethylphenylCOX-2 IC50: 0.8 µM
    3-FluorophenylCOX-2 IC50: 0.3 µM
  • Metabolic Stability : Introduce fluorine atoms to reduce CYP450-mediated degradation .

Q. How are crystallographic data validated for this compound?

  • SHELX Refinement : Resolve thermal parameters and hydrogen bonding (R-factor < 0.05) .
  • ORTEP-3 GUI : Visualize anisotropic displacement ellipsoids and validate torsion angles .
  • CIF Validation : Check for PLATON alerts (e.g., missed symmetry) .

Q. What methodologies address discrepancies in reported biological data?

  • Standardized Assay Protocols : Fix enzyme concentrations (e.g., 10 nM COX-2) and buffer conditions .
  • Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers .
  • Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., unreacted starting materials) .

Q. How can reaction intermediates be trapped and characterized?

  • Low-Temperature NMR : Capture transient species (e.g., enol intermediates at –40°C) .
  • Quenching Studies : Add deuterated methanol to stabilize intermediates for MS analysis .
  • Time-Resolved IR : Monitor reaction kinetics (e.g., carbonyl stretching frequency shifts) .

Q. What advanced techniques elucidate the mechanism of enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 1 nM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution (3.2 Å) .

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